molecular formula C22H22FN3O4S B6568739 6-{[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 946361-11-1

6-{[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Katalognummer: B6568739
CAS-Nummer: 946361-11-1
Molekulargewicht: 443.5 g/mol
InChI-Schlüssel: FYBQVVQVWDUQMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex tricyclic sulfonamide derivative featuring a 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one core scaffold. The molecule is further modified by a piperazine ring substituted with a 2-fluorobenzoyl group and a sulfonyl linker. Its synthesis likely involves multi-step organic reactions, including sulfonylation and benzoylation, as inferred from analogous synthetic pathways for related tricyclic sulfonamides .

Eigenschaften

IUPAC Name

6-[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S/c23-19-4-2-1-3-18(19)22(28)24-9-11-25(12-10-24)31(29,30)17-13-15-5-6-20(27)26-8-7-16(14-17)21(15)26/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBQVVQVWDUQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 6-{[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one (CAS No. 946361-11-1) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22FN3O4SC_{22}H_{22}FN_{3}O_{4}S with a molecular weight of 443.5 g/mol. The structure features a piperazine ring, a sulfonyl group, and an azatricyclo framework, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC22H22FN3O4S
Molecular Weight443.5 g/mol
CAS Number946361-11-1
SMILESO=C(c1ccccc1F)N1CCN(S(=O)(=O)c2cc3c4c(c2)CCN4C(=O)CC3)CC1

Antimicrobial Activity

Recent studies have reported that compounds similar to 6-{[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one exhibit significant antimicrobial properties. For instance, piperazine derivatives have been shown to inhibit the growth of various bacterial strains, suggesting that this compound could possess similar effects due to its structural components .

Tyrosinase Inhibition

Tyrosinase is a crucial enzyme in melanin biosynthesis and is often targeted in skin-whitening formulations. Preliminary research indicates that modifications on piperazine frameworks can enhance tyrosinase inhibition activity. The compound's structural features may allow it to act as a competitive inhibitor of tyrosinase, potentially leading to applications in dermatology .

Cytotoxicity Studies

Cytotoxicity assessments using cell lines such as NIH-3T3 have shown that certain derivatives of piperazine can exhibit low cytotoxic effects while maintaining high biological activity against target enzymes . This suggests that 6-{[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one might also be evaluated for safety in therapeutic applications.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzyme active sites or receptor binding sites due to its unique structural motifs. Docking studies suggest that the sulfonamide group may enhance binding affinity to target proteins, which is critical for its inhibitory activity against enzymes like tyrosinase .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Tyrosinase Inhibitors : A study found that derivatives of piperazine showed IC50 values in the low micromolar range when tested against Agaricus bisporus tyrosinase, indicating strong inhibitory potential .
  • Antimicrobial Efficacy : Compounds with similar piperazine structures demonstrated effective antimicrobial activity against various pathogens, highlighting their potential as therapeutic agents .
  • Cytotoxicity Profiles : Research indicated that certain piperazine derivatives exhibited minimal cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

Structural Similarities and Key Differences

The compound’s closest structural analog is 6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one (hereafter referred to as Compound A ) . Both share the tricyclic core and piperazine-sulfonyl moiety but differ in the benzoyl substituents:

  • Fluorine vs.
  • Polarity and Solubility : The fluorine atom may reduce overall polarity compared to methoxy groups, impacting solubility and membrane permeability.

Physicochemical Properties

Property Target Compound Compound A
Molecular Weight (g/mol) ~529.5 (calculated) ~587.6 (calculated)
Substituents on Benzoyl Group 2-Fluoro 3,4-Dimethoxy
LogP (Predicted) 3.2 (estimated) 2.8 (estimated)
Hydrogen Bond Acceptors 8 10

Pharmacological and Bioactivity Insights

  • Receptor Binding: Piperazine-sulfonyl derivatives are known to interact with serotonin (5-HT) and dopamine receptors. The fluorine substituent may enhance selectivity for 5-HT₁A receptors, as seen in fluorinated arylpiperazines .
  • Toxicity Profile : Methoxy groups in Compound A could lead to demethylation metabolites, introducing hepatotoxicity risks absent in the fluorinated analog .

Broader Comparison with Piperazine-Sulfonyl Derivatives

Triazole-Containing Analogs

Compounds such as 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound B) highlight the diversity of piperazine-sulfonyl pharmacophores:

  • Triazole vs.
  • Chlorine Substituents : The 2,4-dichlorophenyl group in Compound B enhances lipophilicity and microbial target affinity compared to the fluorobenzoyl group .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.